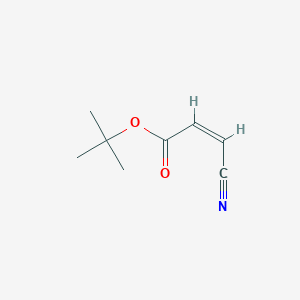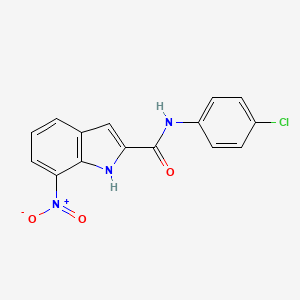
N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a nitro group at the 7th position of the indole ring, and a carboxamide group at the 2nd position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide typically involves the following steps:
Nitration: The indole ring is nitrated at the 7th position using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Chlorination: The phenyl ring is chlorinated at the 4th position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amidation: The carboxamide group is introduced at the 2nd position of the indole ring through a reaction with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Reduction: Formation of N-(4-aminophenyl)-7-nitro-1H-indole-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various microbial strains and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent. It is also explored for its potential use in treating neurological disorders.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. It is also utilized in the synthesis of specialty chemicals for various applications.
作用机制
The mechanism of action of N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group plays a crucial role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular components.
相似化合物的比较
N-(4-chlorophenyl)-1H-indole-2-carboxamide: Lacks the nitro group, resulting in different biological activities.
N-(4-chlorophenyl)-7-nitro-1H-indole-3-carboxamide: The carboxamide group is at the 3rd position, leading to variations in its chemical and biological properties.
N-(4-bromophenyl)-7-nitro-1H-indole-2-carboxamide: The chlorine atom is replaced with a bromine atom, affecting its reactivity and interactions.
Uniqueness: N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and carboxamide groups enhances its potential as a versatile compound in various research and industrial applications.
属性
分子式 |
C15H10ClN3O3 |
|---|---|
分子量 |
315.71 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-7-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10ClN3O3/c16-10-4-6-11(7-5-10)17-15(20)12-8-9-2-1-3-13(19(21)22)14(9)18-12/h1-8,18H,(H,17,20) |
InChI 键 |
HAAKGZGPTZACGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



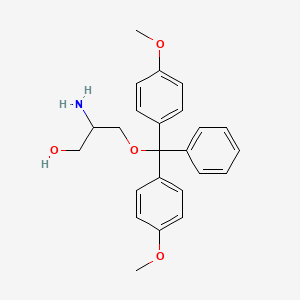

![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
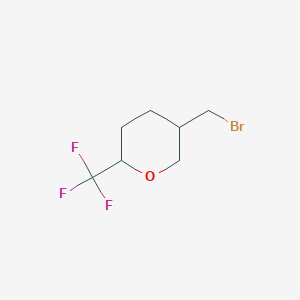
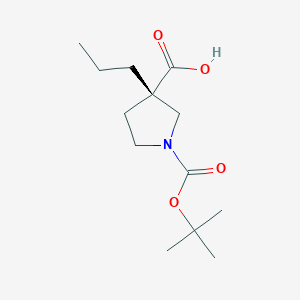

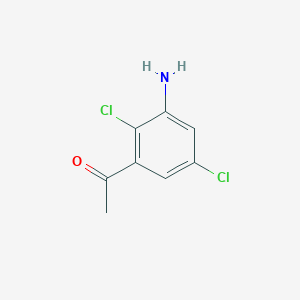
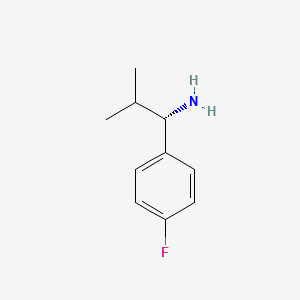
![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)


![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
